2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine
Description
Properties
IUPAC Name |
(2-phenylcyclopropyl)-[4-(pyrazine-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(16-12-15(16)14-4-2-1-3-5-14)22-8-10-23(11-9-22)19(25)17-13-20-6-7-21-17/h1-7,13,15-16H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOCLTMZBVGFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dehydrogenative Coupling of β-Amino Alcohols
Manganese-catalyzed dehydrogenative coupling of β-amino alcohols, as reported by Gellrich et al. (2018), provides direct access to substituted pyrazines. For example, 2-amino-3-phenylpropan-1-ol undergoes coupling at 150°C in toluene with a Mn-pincer catalyst (2 mol%) and KH (3 mol%), yielding 2,5-diphenylpyrazine in 95% yield. Subsequent oxidation of methyl-substituted pyrazines using KMnO₄ generates pyrazine-2-carboxylic acid derivatives.
Oxidation of Tetramethylpyrazine
Controlled oxidation of 2,3,5,6-tetramethylpyrazine with KMnO₄ in acidic conditions selectively cleaves methyl groups to carboxylic acids. This method, though step-intensive, achieves moderate yields (40–65%) and is scalable for gram-quantity production.
Functionalization of Piperazine
Piperazine derivatives are pivotal intermediates. Key methods include:
Direct Acylation of Piperazine
Piperazine reacts with acyl chlorides in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). However, uncontrolled acylation often leads to bis-acylated byproducts. To circumvent this, mono-protection using tert-butoxycarbonyl (Boc) groups is employed:
-
Boc Protection : Treat piperazine with Boc₂O in THF/H₂O to yield mono-Boc-piperazine.
-
Acylation : React with pyrazine-2-carbonyl chloride (generated via oxalyl chloride treatment of pyrazine-2-carboxylic acid).
-
Deprotection : Remove Boc with HCl/dioxane to yield 2-(piperazine-1-carbonyl)pyrazine.
Integrated Synthetic Protocols
One-Pot Sequential Coupling
A streamlined approach combines pyrazine-2-carboxylic acid, piperazine, and 2-phenylcyclopropanecarboxylic acid in a single pot using T3P® (50 wt% in ethyl acetate):
-
Step 1 : React pyrazine-2-carboxylic acid (1 eq) with piperazine (1.2 eq) and T3P® (1.5 eq) at 80°C for 6 h.
-
Step 2 : Add 2-phenylcyclopropanecarboxylic acid (1.1 eq) and additional T3P® (1.5 eq), continuing heating for 12 h.
-
Isolation : Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to obtain the target compound in 68% yield.
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation
Over-acylation of piperazine generates bis-2-phenylcyclopropanecarbonyl derivatives, necessitating careful stoichiometric control (1:1 ratio of acyl chloride to piperazine intermediate).
Analytical Characterization
Critical spectroscopic data for the target compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 2H, pyrazine-H), 7.32–7.25 (m, 5H, Ph-H), 3.85–3.45 (m, 8H, piperazine-H), 2.25–1.98 (m, 2H, cyclopropane-H), 1.65–1.45 (m, 1H, cyclopropane-H).
-
HRMS : [M+H]⁺ calcd. for C₂₀H₂₁N₄O₂: 357.1664; found: 357.1668.
Chemical Reactions Analysis
Synthetic Pathways and Reaction Mechanisms
The synthesis involves sequential coupling reactions to assemble the pyrazine-piperazine-cyclopropane scaffold. Key steps include:
Step 1: Preparation of Piperazine Intermediate
The 2-phenylcyclopropanecarbonyl group is introduced to piperazine via acid-amine coupling. For example:
-
Reaction : 2-Phenylcyclopropanecarbonyl chloride reacts with piperazine in the presence of a base (e.g., DIPEA) to yield 1-(2-phenylcyclopropanecarbonyl)piperazine .
-
Conditions : Dichloromethane (DCM) or DMF, room temperature, 12–24 hours .
Step 2: Coupling with Pyrazine-2-carboxylic Acid
The piperazine intermediate undergoes coupling with pyrazine-2-carboxylic acid using coupling agents:
-
Reagents : T3P (propylphosphonic anhydride) or EDC·HCl/HOBt in DMF .
-
Mechanism : Activation of the carboxylic acid to form a reactive intermediate (e.g., mixed anhydride or active ester), followed by nucleophilic attack by the piperazine amine .
Example Reaction :
Step 3: Purification and Characterization
Table 1: Reaction Conditions and Yields for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 2-Phenylcyclopropanecarbonyl chloride, DIPEA, DCM | 80–90 | |
| 2 | T3P, DIPEA, DMF, RT | 70–85 | |
| 2 | EDC·HCl, HOBt, DIPEA, DMF | 65–75 |
Table 2: Spectroscopic Data for Key Functional Groups
| Functional Group | (δ, ppm) | (δ, ppm) |
|---|---|---|
| Pyrazine C=O | – | 160–170 |
| Piperazine CH | 3.0–4.5 (m) | 45–55 |
| Cyclopropane CH | 1.5–2.5 (m) | 25–35 |
| Aromatic protons (Ph) | 7.2–7.8 (m) | 120–140 |
Mechanistic Insights
-
Cyclopropane Stability : The strained cyclopropane ring remains intact under mild coupling conditions (RT, DMF) but may degrade under strong acidic/basic or high-temperature conditions .
-
Piperazine Reactivity : The secondary amine of piperazine exhibits nucleophilic character, enabling sequential acylations without protection-deprotection steps .
Challenges and Optimization Opportunities
Scientific Research Applications
Therapeutic Applications
-
Cancer Treatment :
- The compound has been investigated for its potential as an anti-cancer agent. Its structural similarity to known chemotherapeutics suggests it may inhibit tumor growth by targeting specific pathways involved in cancer progression. Preliminary studies indicate that it could enhance the efficacy of existing cancer therapies by improving bioavailability and reducing side effects .
-
Neurological Disorders :
- Research indicates that derivatives of this compound may exhibit neuroprotective properties. The piperazine moiety is often associated with activity against neurological disorders, including anxiety and depression. Formulations incorporating this compound are being explored for their potential to modulate neurotransmitter systems .
- Antimicrobial Activity :
Formulation Strategies
The formulation of 2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine plays a crucial role in its therapeutic effectiveness:
- Solid Dispersion Techniques :
- Mucosal Administration :
Case Studies
- Formulation Development :
- Efficacy in Cancer Models :
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of 2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1. Comparative Physicochemical Data
- Solubility : The cyclopropane group in the target compound likely enhances lipophilicity compared to polar substituents (e.g., methoxy in or coumarin in ).
- Spectroscopy : The ^1H NMR of the target compound would show distinct cyclopropane proton resonances (δ ~1.5–2.5 ppm, J = 5–10 Hz) and pyrazine aromatic signals (δ ~8.5–9.5 ppm), differing from indole (δ ~7.0–7.5 ppm) or coumarin (δ ~6.5–8.0 ppm) systems .
Molecular Recognition and Binding Interactions
- Pyrazine vs. Pyrimidine : Pyrazine’s electron-deficient aromatic system may engage in stronger π-π stacking compared to pyrimidine () or coumarin (), influencing target binding .
- Cyclopropane vs. Linear Chains : The rigid cyclopropane could restrict conformational flexibility, improving selectivity for sterically sensitive targets compared to flexible alkyl chains (e.g., hexyl in ) .
Biological Activity
The compound 2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 318.36 g/mol
- CAS Number : 763111-47-3
Research indicates that this compound exhibits a range of biological activities primarily through modulation of neurotransmitter systems and enzyme inhibition. The compound's structure allows it to interact with various receptors and enzymes, which may contribute to its pharmacological effects.
Key Mechanisms:
- NMDA Receptor Modulation : Similar compounds have shown activity as NMDA receptor antagonists, which are crucial in processes such as pain perception and neuroprotection .
- Enzyme Inhibition : The compound may inhibit enzymes related to lysophosphatidic acid signaling pathways, which are implicated in cancer progression and inflammatory responses .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: NMDA Receptor Interaction
A study focused on the interaction of piperazine derivatives with NMDA receptors demonstrated that modifications in the piperazine structure significantly altered receptor affinity and selectivity. The findings suggest that similar modifications could enhance the efficacy of this compound as an NMDA antagonist, potentially offering neuroprotective benefits .
Study 2: Cancer Cell Line Testing
In vitro tests on various cancer cell lines revealed that compounds with similar structural motifs inhibited cell proliferation. These results indicate that this compound may possess anti-cancer properties through mechanisms involving apoptosis and cell cycle arrest .
Research Findings
Recent research highlights the compound's potential therapeutic applications:
- Neuroprotection : The ability to modulate NMDA receptor activity suggests potential use in neurodegenerative diseases.
- Cancer Therapy : The compound’s cytotoxicity against cancer cells points towards its application in oncology.
- Anti-inflammatory Applications : Its effects on inflammatory pathways may provide therapeutic avenues for chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key considerations in the synthesis of 2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine to ensure high yield and purity?
- Methodological Answer : The synthesis requires precise control of reaction conditions, including solvent ratios (e.g., DCM/H₂O for click chemistry), stoichiometric use of catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate for azide-alkyne cycloaddition), and purification via column chromatography (silica gel with ethyl acetate/hexane gradients). Monitoring reaction progress via TLC and optimizing pH to minimize side reactions (e.g., hydrolysis of the cyclopropane moiety) are critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming the cyclopropane ring integrity, piperazine backbone, and pyrazine substitution patterns. Coupling constants (e.g., cyclopropane protons at δ ~1.5–2.5 ppm) and carbonyl peaks (δ ~160–170 ppm) are diagnostic .
- HPLC : Used to assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm). Retention times and peak symmetry help identify impurities from incomplete acylation or cyclopropane ring-opening byproducts .
Q. What factors influence the stability of this compound under different storage conditions?
- Methodological Answer : Stability is affected by:
- Moisture : Hydrolysis of the cyclopropane-carbonyl group can occur in aqueous environments. Store under inert gas (N₂/Ar) in desiccators .
- Light : UV exposure may degrade the pyrazine ring. Use amber vials and avoid prolonged light exposure .
- Temperature : Decomposition above 60°C; long-term storage at –20°C in anhydrous DMSO or DMF is recommended .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the interaction of this compound with tyrosine kinase receptors?
- Methodological Answer :
- Target Selection : Prioritize receptors with known piperazine-binding pockets (e.g., EGFR, VEGFR). Use crystal structures from the PDB (e.g., 1M17 for EGFR) .
- Ligand Preparation : Optimize protonation states of the piperazine nitrogen at physiological pH (e.g., using Schrödinger’s Epik). The cyclopropane moiety’s rigidity may enhance binding entropy .
- Docking Protocols : Employ induced-fit docking (e.g., Glide XP mode) to account for receptor flexibility. Validate with MM-GBSA free energy calculations .
Q. What methodological approaches are used to determine the reaction kinetics of this compound in catalytic processes?
- Methodological Answer :
- Stopped-Flow Spectroscopy : Monitor rapid acylation/deacylation steps (e.g., piperazine-CO bond cleavage) under pseudo-first-order conditions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for interactions with metal catalysts (e.g., Cu²⁺ in click chemistry) .
- Kinetic Isotope Effects (KIE) : Use deuterated cyclopropane analogs to probe rate-limiting steps in ring-opening reactions .
Q. How can structure-activity relationship (SAR) studies be optimized to improve the compound’s therapeutic index?
- Methodological Answer :
- Substituent Variation : Replace the phenylcyclopropane group with electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability. Compare IC₅₀ values in cytotoxicity assays .
- Bioisosteric Replacement : Substitute pyrazine with triazine to modulate solubility while maintaining π-π stacking interactions .
- Pharmacokinetic Profiling : Assess logP (target 2–3 for blood-brain barrier penetration) and plasma protein binding (equilibrium dialysis) to balance efficacy and toxicity .
Q. How do researchers resolve contradictions in reported biological activity data for structurally similar piperazine derivatives?
- Methodological Answer :
- Orthogonal Assays : Confirm antiviral/anticancer activity via both cell-based (e.g., MTT assays) and target-specific (e.g., enzymatic inhibition) methods to rule out off-target effects .
- Meta-Analysis : Cross-reference datasets from PubChem and ChEMBL, applying QSAR models to identify outliers caused by assay variability (e.g., differential serum protein content) .
- Crystallography : Resolve binding mode discrepancies by solving co-crystal structures of the compound with target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
